molecular formula C6H8F2O B1427277 (1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol CAS No. 1099656-48-0

(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol

Cat. No.: B1427277
CAS No.: 1099656-48-0
M. Wt: 134.12 g/mol
InChI Key: VNYQQAAMRUPWKK-NVGWPGHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R,5S)-rel-6,6-difluorobicyclo[310]hexan-3-ol is a bicyclic compound characterized by the presence of two fluorine atoms and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include fluorinated precursors and cyclohexane derivatives.

    Cyclization: The key step involves the cyclization of the starting materials to form the bicyclic structure. This can be achieved through various methods, including intramolecular cyclization reactions.

    Fluorination: The introduction of fluorine atoms is a critical step. This can be accomplished using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone or potassium fluoride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium iodide in acetone, potassium fluoride.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further influencing its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R,5S)-Bicyclo[3.1.0]hexan-3-ol: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.

    6,6-Difluorobicyclo[3.1.0]hexane: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness

(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol is unique due to the combination of fluorine atoms and a hydroxyl group within a bicyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1S,5R)-6,6-difluorobicyclo[3.1.0]hexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c7-6(8)4-1-3(9)2-5(4)6/h3-5,9H,1-2H2/t3?,4-,5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYQQAAMRUPWKK-NVGWPGHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2(F)F)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol
Reactant of Route 2
Reactant of Route 2
(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol
Reactant of Route 3
(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol
Reactant of Route 4
(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol
Reactant of Route 5
(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol
Reactant of Route 6
(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.